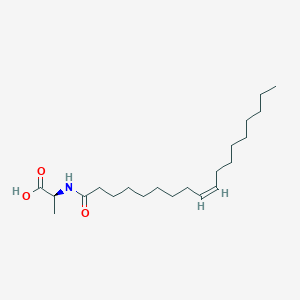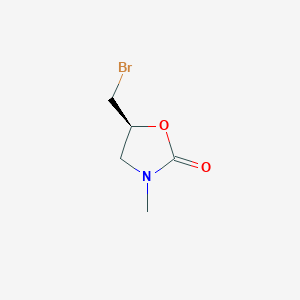![molecular formula C14H15ClF3NO2 B2784460 Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate CAS No. 2062073-02-1](/img/structure/B2784460.png)
Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For trifluoromethylated compounds, the presence of the trifluoromethyl group can often be confirmed using nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group. For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Structural Analysis and Synthesis
The structural properties of trifluoromethyl-substituted compounds, including Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate, have been extensively studied. Research on three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors revealed insights into their crystal structures, showcasing dihedral angles and distances between atoms, which are crucial for understanding their chemical behavior and potential applications in designing more effective compounds for specific purposes (Li et al., 2005).
Chemical Reactions and Mechanisms
Research on the synthesis and reactivity of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride highlighted its role as a potent combination of reagents for converting thioglycosides to glycosyl triflates and forming diverse glycosidic linkages, demonstrating the utility of these reagents in glycosylation reactions, which is vital for the synthesis of complex molecules (Crich and Smith, 2001).
Potential Applications in Material Science
The synthesis and investigation of dendrimers based on triazines, where the surface and interior linking groups were varied, reveal the relationship between structure and gelation ability in acidified organic solvents. This research could lead to new materials with specific properties useful in various applications, including drug delivery systems and materials engineering (Zhang et al., 2002).
Advances in Organic Synthesis
Studies on the Knoevenagel condensation of aromatic aldehydes with 1,1,1-trifluoroacetylacetone in the presence of piperidine–AcOH offer insights into the synthesis of complex organic molecules. This research contributes to the development of methodologies for creating compounds with potential applications in pharmaceuticals and materials science (Gazit and Rappoport, 1985).
Mécanisme D'action
Mode of Action
The mode of action of Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate is currently unknown due to the lack of specific information on its interaction with its targets .
Biochemical Pathways
More studies are required to elucidate the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO2/c1-21-13(20)11-3-2-10(8-12(11)15)19-6-4-9(5-7-19)14(16,17)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALIFBLXLRFGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC(CC2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopropyl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2784377.png)


![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)

![N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2784391.png)

![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2784395.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2784396.png)
![2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2784397.png)
![Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2784398.png)

![N-[1-(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2784400.png)